(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid (6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15902625
InChI: InChI=1S/C12H12BF3N2O2/c1-7-3-4-8(2)18(7)11-5-9(12(14,15)16)10(6-17-11)13(19)20/h3-6,19-20H,1-2H3
SMILES:
Molecular Formula: C12H12BF3N2O2
Molecular Weight: 284.04 g/mol

(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid

CAS No.:

Cat. No.: VC15902625

Molecular Formula: C12H12BF3N2O2

Molecular Weight: 284.04 g/mol

* For research use only. Not for human or veterinary use.

(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid -

Specification

Molecular Formula C12H12BF3N2O2
Molecular Weight 284.04 g/mol
IUPAC Name [6-(2,5-dimethylpyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl]boronic acid
Standard InChI InChI=1S/C12H12BF3N2O2/c1-7-3-4-8(2)18(7)11-5-9(12(14,15)16)10(6-17-11)13(19)20/h3-6,19-20H,1-2H3
Standard InChI Key RCEFEFCLQLSVOR-UHFFFAOYSA-N
Canonical SMILES B(C1=CN=C(C=C1C(F)(F)F)N2C(=CC=C2C)C)(O)O

Introduction

(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative featuring a pyridine ring substituted with both a trifluoromethyl group and a dimethylpyrrole moiety. This compound is of interest in medicinal chemistry due to its potential applications in drug discovery and development. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical and biological applications.

Synthesis

The synthesis of (6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid can be approached through several methods, typically involving palladium-catalyzed cross-coupling reactions. These methods require careful optimization to yield high purity and yield of the desired compound.

Storage and Handling

Boronic acids generally require storage in a dry, dark place to maintain stability.

Medicinal Chemistry

The compound's structure suggests potential utility in targeting specific biological pathways, which could be beneficial for developing new pharmaceuticals. Boronic acids are often used in drug discovery due to their ability to interact with various biological targets.

Biological Activity

The biological activity of (6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid would need to be evaluated through experimental studies to determine its specific interactions with biological targets and potential therapeutic uses.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies provide insights into the pharmacodynamics and potential therapeutic uses of the compound.

Comparison with Similar Compounds

Several compounds share structural characteristics with (6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid, such as (6-(Trifluoromethyl)pyridin-3-yl)boronic acid (CAS No.: 868662-36-6), which also features a trifluoromethyl group on a pyridine ring but lacks the dimethylpyrrole moiety .

Data Tables

PropertyValue
Molecular FormulaC12H12BF3N2O2
Molar Mass284.04 g/mol
CAS Number2209066-06-6
Synthesis MethodPalladium-catalyzed cross-coupling reactions

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